molecular formula C19H20N6O2 B13142199 N-[4,6-Bis(2-methylanilino)-1,3,5-triazin-2-yl]glycine CAS No. 62751-86-4

N-[4,6-Bis(2-methylanilino)-1,3,5-triazin-2-yl]glycine

Cat. No.: B13142199
CAS No.: 62751-86-4
M. Wt: 364.4 g/mol
InChI Key: SOQUDBKHENVLGF-UHFFFAOYSA-N
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Description

N-[4,6-Bis(2-methylanilino)-1,3,5-triazin-2-yl]glycine is a triazine-based compound characterized by a central 1,3,5-triazine ring substituted with two 2-methylanilino groups at the 4- and 6-positions and a glycine moiety at the 2-position. The compound’s synthesis typically involves nucleophilic substitution reactions on a dichlorotriazine precursor, followed by glycine conjugation, as inferred from analogous triazine derivatives described in the literature .

Properties

CAS No.

62751-86-4

Molecular Formula

C19H20N6O2

Molecular Weight

364.4 g/mol

IUPAC Name

2-[[4,6-bis(2-methylanilino)-1,3,5-triazin-2-yl]amino]acetic acid

InChI

InChI=1S/C19H20N6O2/c1-12-7-3-5-9-14(12)21-18-23-17(20-11-16(26)27)24-19(25-18)22-15-10-6-4-8-13(15)2/h3-10H,11H2,1-2H3,(H,26,27)(H3,20,21,22,23,24,25)

InChI Key

SOQUDBKHENVLGF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=NC(=NC(=N2)NCC(=O)O)NC3=CC=CC=C3C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4,6-Bis(o-tolylamino)-1,3,5-triazin-2-yl)amino)acetic acid typically involves the reaction of cyanuric chloride with o-toluidine to form 4,6-bis(o-tolylamino)-1,3,5-triazine. This intermediate is then reacted with glycine under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((4,6-Bis(o-tolylamino)-1,3,5-triazin-2-yl)amino)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted triazine derivatives.

Scientific Research Applications

2-((4,6-Bis(o-tolylamino)-1,3,5-triazin-2-yl)amino)acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-((4,6-Bis(o-tolylamino)-1,3,5-triazin-2-yl)amino)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The triazine ring and aminoacetic acid moiety play crucial roles in these interactions, facilitating binding through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Substituent Variations on the Triazine Core

The triazine scaffold is highly versatile, with substitutions dictating reactivity and applications. Below is a comparative analysis of key analogs:

Compound Substituents Key Properties/Applications Reference
N-[4,6-Bis(2-methylanilino)-1,3,5-triazin-2-yl]glycine 2-methylanilino (4,6-positions), glycine (2-position) Potential bioactivity due to glycine’s hydrogen-bonding capacity; structural flexibility
3,3’-Bis(N,N-dimethylamino)-5,5’-bi-1,2,4-triazine N,N-dimethylamino groups (3,3’-positions) High thermal stability; precursor for brominated derivatives via electrophilic substitution
6,6’-Dibromo-3,3’-bis(N,N-dimethylamino)-5,5’-bi-1,2,4-triazine Bromine atoms (6,6’-positions), N,N-dimethylamino groups (3,3’-positions) Enhanced electron-withdrawing properties; potential in optoelectronics
tert-Butyl-N-[4,6-bis(1,7-dicarba-closo-dodecaboran-9-ylthio)-1,3,5-triazin-2-yl]-N-(galactopyranos-6′-yl)glycinate Boron clusters (thio-substituted), carbohydrate moieties Boron neutron capture therapy (BNCT) applications; radiopharmaceutical potential
USP Iscotrizinol Related Compound C/D 4-(tert-butylcarbamoyl)phenyl groups, benzoate ester UV-absorbing properties; used in sunscreen formulations

Spectroscopic and Structural Insights

  • X-ray Crystallography: Structural data for boron-cluster derivatives (e.g., compound 5 in ) were resolved using SHELXL, a program widely employed for small-molecule refinement .
  • NMR and IR: The presence of 2-methylanilino groups in the target compound would result in distinct aromatic proton signals (δ 6.5–7.5 ppm) and NH stretches (~3300 cm⁻¹), analogous to dimethylamino-substituted triazines in .

Biological Activity

N-[4,6-Bis(2-methylanilino)-1,3,5-triazin-2-yl]glycine is a synthetic compound belonging to the class of 1,3,5-triazine derivatives. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews its synthesis, biological activity, and relevant case studies based on diverse research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 2-methylaniline with appropriate triazine precursors. The resulting compound is characterized by its unique structure that facilitates interaction with biological targets.

1. Antioxidant Activity

Research indicates that triazine derivatives exhibit significant antioxidant properties. In vitro studies have shown that this compound can scavenge free radicals effectively. This property is crucial for mitigating oxidative stress-related diseases.

2. Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on various enzymes:

  • Monoamine Oxidase (MAO) : Preliminary studies suggest that certain derivatives exhibit MAO-A inhibition comparable to standard inhibitors like clorgyline. This selectivity may offer therapeutic potential in treating mood disorders .

3. Antitumor Activity

The compound has shown promise in cancer therapy through its action on the PI3K/Akt signaling pathway. This pathway is critical for cell proliferation and survival; thus, inhibiting it can lead to reduced tumor growth. In vitro and in vivo studies have demonstrated that derivatives of 1,3,5-triazine can exert antitumor effects by modulating this pathway .

Case Study 1: MAO Inhibition

A study synthesized various triazine derivatives and evaluated their MAO inhibitory activity. Among these compounds, this compound exhibited significant inhibition of MAO-A with minimal toxicity observed in preliminary assays .

Case Study 2: Antitumor Efficacy

In a xenograft model of cancer, a derivative of this compound was tested for its antitumor efficacy. The results indicated a marked reduction in tumor size compared to controls treated with saline. The compound's mechanism was linked to the inhibition of the PI3K/Akt pathway .

Data Summary

Property Observation
Molecular Formula C14H16N6O
Molecular Weight 284.32 g/mol
Antioxidant Activity Effective free radical scavenger
MAO-A Inhibition Comparable to clorgyline
Antitumor Activity Significant reduction in tumor growth

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